N-(3-Methoxybenzyl)-2-methyl-2-propanamine hydrochloride
CAS No.: 1049678-26-3
Cat. No.: VC5765013
Molecular Formula: C12H20ClNO
Molecular Weight: 229.75
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1049678-26-3 |
|---|---|
| Molecular Formula | C12H20ClNO |
| Molecular Weight | 229.75 |
| IUPAC Name | N-[(3-methoxyphenyl)methyl]-2-methylpropan-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C12H19NO.ClH/c1-12(2,3)13-9-10-6-5-7-11(8-10)14-4;/h5-8,13H,9H2,1-4H3;1H |
| Standard InChI Key | PSWBWKXIRPPVOI-UHFFFAOYSA-N |
| SMILES | CC(C)(C)NCC1=CC(=CC=C1)OC.Cl |
Introduction
Chemical and Structural Properties
Molecular Architecture
N-(3-Methoxybenzyl)-2-methyl-2-propanamine hydrochloride consists of a 3-methoxy-substituted benzyl group linked to a 2-methyl-2-propanamine moiety via a nitrogen atom, with a hydrochloride counterion. The methoxy group at the para position of the benzyl ring introduces electron-donating effects, influencing the compound’s reactivity and intermolecular interactions . The tertiary amine structure contributes to its basicity, while the hydrochloride salt form improves aqueous solubility compared to the free base.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS No. | 1049678-26-3 | |
| Molecular Formula | ||
| Molecular Weight | 229.75 g/mol | |
| IUPAC Name | N-[(3-methoxyphenyl)methyl]-2-methylpropan-2-amine; hydrochloride | |
| SMILES | CC(C)(C)NCC1=CC(=CC=C1)OC.Cl | |
| InChI Key | PSWBWKXIRPPVOI-UHFFFAOYSA-N | |
| Solubility | Not publicly available |
Spectroscopic Characterization
Synthesis and Optimization
Synthetic Pathways
The synthesis of N-(3-Methoxybenzyl)-2-methyl-2-propanamine hydrochloride involves two primary steps:
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Formation of the Free Base: Reacting 3-methoxybenzyl chloride with 2-methyl-2-propanamine in a polar aprotic solvent (e.g., tetrahydrofuran or dimethylformamide) under reflux conditions.
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Salt Formation: Treating the free base with hydrochloric acid to precipitate the hydrochloride salt, followed by recrystallization from ethanol or acetone to enhance purity.
A patent (WO1996002492A1) describes a related method for synthesizing benzylpropanamine derivatives, emphasizing the use of chiral resolving agents like (+)-camphorsulfonyl chloride to isolate enantiomers . For instance, recrystallization with (-)-dibenzoyl tartaric acid or (R)-(-)-mandelic acid yields enantiomerically enriched products .
Table 2: Representative Synthesis Conditions
Analytical Validation
Quality control for this compound typically involves:
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High-Performance Liquid Chromatography (HPLC): To assess purity (>95% is typical for research-grade material).
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Melting Point Analysis: Expected range 180–190°C (decomposes).
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Elemental Analysis: Confirmation of C, H, N, and Cl content within ±0.4% of theoretical values.
Research Findings and Hypothetical Applications
Industrial and Synthetic Utility
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Intermediate in Organic Synthesis: The compound’s stable hydrochloride form makes it a candidate for Friedel-Crafts alkylations or reductive aminations.
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Chiral Resolution: Patent WO1996002492A1 highlights its potential as a precursor for enantioselective synthesis of pharmacologically active amines .
Challenges and Future Directions
Knowledge Gaps
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Solubility and Stability Data: Publicly available pharmacokinetic or thermodynamic data are absent.
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Biological Activity Profiles: No in vitro or in vivo studies have been published to date.
Recommended Studies
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Structure-Activity Relationships (SAR): Systematic modification of the methoxy and methyl groups to optimize bioactivity.
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Process Chemistry: Scaling up synthesis using continuous-flow reactors to improve yield and reduce costs .
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Target Identification: High-throughput screening against GPCRs or ion channels to identify therapeutic targets.
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